2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and properties It is composed of a phenyl acetate group attached to a carbamothioyl and carbamoyl substituted methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyaniline with carbon disulfide and an appropriate base to form the corresponding dithiocarbamate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Phenyl acetate
- Carbamothioyl derivatives
Uniqueness
2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62204-64-2 |
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Molecular Formula |
C17H16N2O4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-[(4-methoxyphenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)23-15-6-4-3-5-14(15)16(21)19-17(24)18-12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H2,18,19,21,24) |
InChI Key |
KAQOVEXEJKCYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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